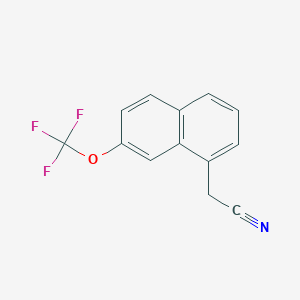
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile: is an organic compound characterized by the presence of a naphthalene ring substituted with a trifluoromethoxy group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile typically involves the reaction of 7-(trifluoromethoxy)naphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by the addition of 7-(trifluoromethoxy)naphthalene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using halogens or halogenating agents, and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
Chemistry: In chemistry, 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its structural features may contribute to the biological activity of drug candidates, making it a valuable intermediate in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.
相似化合物的比较
2-(Naphthalen-1-yl)acetonitrile: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
7-(Trifluoromethoxy)naphthalene: Lacks the acetonitrile group, reducing its versatility in chemical reactions.
1-Naphthylacetonitrile: Similar structure but without the trifluoromethoxy group, affecting its chemical properties and reactivity.
Uniqueness: 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is unique due to the presence of both trifluoromethoxy and nitrile groups, which confer distinct chemical and physical properties
属性
分子式 |
C13H8F3NO |
|---|---|
分子量 |
251.20 g/mol |
IUPAC 名称 |
2-[7-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-11-5-4-9-2-1-3-10(6-7-17)12(9)8-11/h1-5,8H,6H2 |
InChI 键 |
LAYTXARZHDFANV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


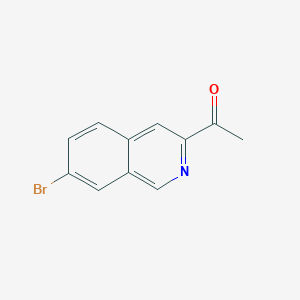
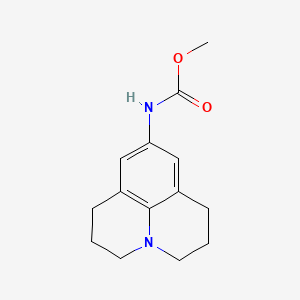
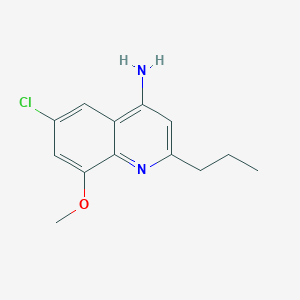

![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)
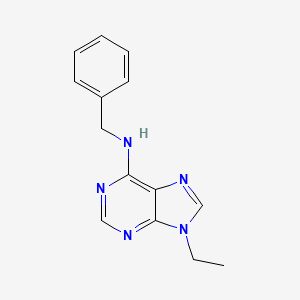


![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
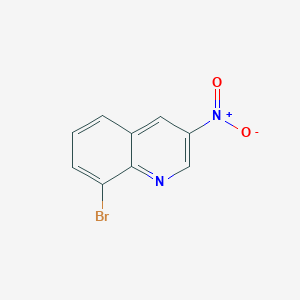
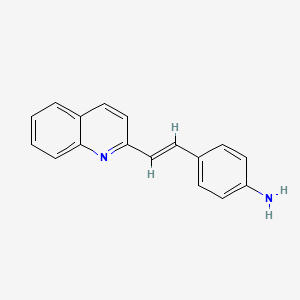

![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)
